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molecular formula C10H8ClNO B1362530 2-Chloro-1-methyl-1H-indole-3-carbaldehyde CAS No. 24279-74-1

2-Chloro-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B1362530
M. Wt: 193.63 g/mol
InChI Key: HUVIBKTZVLYGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741339B2

Procedure details

NaH (60% dispersion in mineral oil) (0.9 g, 22.5 mmole) was added portionwise over 5 min to a solution of 2-chloro-1H-indole-3-carboxaldehyde (3.8 g, 21.2 mmole) and iodomethane (1.5 mL, 24 mmole) in DMF (50 mL) with stirring at 0° C. The reaction was allowed to warm to RT and stir for 4 h, then was concentrated under vacuum. The remaining residue was taken up in EtOAc, and the solution was washed with water then brine, dried (MgSO4), and concentrated to dryness. Trituration with 1:1 Et2O/petroleum ether, filtration, and drying under vacuum gave the title compound (3.10 g, 76%) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 10.12 (s, 1 H), 8.29 (m, 1 H), 7.33 (m, 3 H), 3.81 (s, 3 H); MS (ES) m/e 194.0 (M+H)+.
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[NH:5][C:6]2[C:11]([C:12]=1[CH:13]=[O:14])=[CH:10][CH:9]=[CH:8][CH:7]=2.I[CH3:16]>CN(C=O)C>[Cl:3][C:4]1[N:5]([CH3:16])[C:6]2[C:11]([C:12]=1[CH:13]=[O:14])=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:0.1|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC=1NC2=CC=CC=C2C1C=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
IC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stir for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
WASH
Type
WASH
Details
the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
Trituration with 1:1 Et2O/petroleum ether, filtration
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1N(C2=CC=CC=C2C1C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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